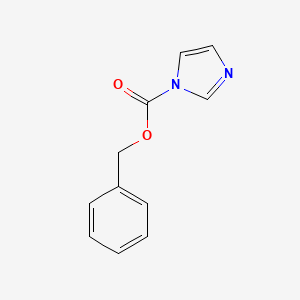
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole typically involves the reaction of 4-bromopyridine with 4,7-dibromo-1,2,3-benzothiadiazole under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Chemical Sensors: The compound’s luminescent properties make it suitable for use in chemical sensors and biosensors.
Photocatalysis: It serves as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism by which 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
Uniqueness
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is unique due to its combination of pyridine and benzothiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where precise control over electronic properties is essential .
Propiedades
Fórmula molecular |
C16H10N4S |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
4,7-dipyridin-4-yl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C16H10N4S/c1-2-14(12-5-9-18-10-6-12)16-15(19-20-21-16)13(1)11-3-7-17-8-4-11/h1-10H |
Clave InChI |
WJFJGHYDMNOGEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C3=CC=NC=C3)N=NS2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)






![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)


![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
